5-Aminohexanoic acid chemical structure and properties
5-Aminohexanoic acid chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for 5-Aminohexanoic acid. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed technical information on this compound. This document distinguishes 5-Aminohexanoic acid from its well-known isomer, 6-Aminohexanoic acid, and focuses on the available scientific data for the specified molecule.
Introduction and Chemical Identity
5-Aminohexanoic acid is an organic compound classified as an amino acid. It features a six-carbon chain with an amino group at the fifth position (delta-carbon) and a carboxylic acid group at the terminus.[1] Unlike its structural isomer, 6-aminohexanoic acid (ε-aminocaproic acid), which is a clinically used antifibrinolytic drug, 5-aminohexanoic acid is not well-characterized in terms of its biological activity and is primarily available for research and commercial purposes.[2]
The structure contains a chiral center at the carbon atom bonded to the amino group, meaning it can exist as two distinct enantiomers, (R)-5-aminohexanoic acid and (S)-5-aminohexanoic acid.
Below is a diagram of the chemical structure of 5-Aminohexanoic acid.
Chemical Identifiers
For unambiguous identification, a comprehensive list of chemical identifiers for 5-Aminohexanoic acid is provided in the table below.
| Identifier | Value | Source |
| IUPAC Name | 5-aminohexanoic acid | [1] |
| CAS Number | 628-47-7 | [1] |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| SMILES | CC(CCCC(=O)O)N | [1] |
| InChI | InChI=1S/C6H13NO2/c1-5(7)3-2-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | [1] |
| InChIKey | IPCUHQYGWOKSLR-UHFFFAOYSA-N | [1] |
| PubChem CID | 79087 | [1] |
| Synonyms | delta-Aminocaproic acid, 5-Aminocaproic acid | [1] |
Physicochemical Properties
The known physical and chemical properties of 5-Aminohexanoic acid are summarized in the following table. These properties are essential for designing experimental conditions, including solvent selection, purification methods, and analytical techniques.
| Property | Value | Unit | Source/Notes |
| Molecular Weight | 131.17 | g/mol | [1] |
| Exact Mass | 131.094628657 | Da | [1] |
| Appearance | Liquid | - | [2] |
| Melting Point (Tfus) | 336.39 | K | [3] (Joback Calculated) |
| Boiling Point (Tboil) | 554.82 | K | [3] (Joback Calculated) |
| logP (Octanol/Water) | 0.588 | - | [3] (Crippen Calculated) |
| XLogP3 | -2.3 | - | [1] (Computed by PubChem) |
| Water Solubility (log10WS) | -0.98 | mol/L | [3] (Crippen Calculated) |
| pKa | 4.61 ± 0.10 | - | Predicted |
| Hydrogen Bond Donor Count | 2 | - | [1] |
| Hydrogen Bond Acceptor Count | 3 | - | [1] |
| Rotatable Bond Count | 4 | - | [1] |
| Polar Surface Area | 63.32 | Ų | [1] |
| Complexity | 93.1 | - | [1] |
Synthesis and Analysis
Synthesis of 5-Aminohexanoic Acid
Experimental Protocols for Analysis
Accurate analysis of 5-Aminohexanoic acid is critical for quality control and research applications. As it is a chiral amino acid, methods that can distinguish between its enantiomers are particularly important. High-Performance Liquid Chromatography (HPLC), especially when coupled with a chiral stationary phase and mass spectrometry (MS), is the method of choice.
Protocol: Chiral HPLC-MS for Enantiomeric Separation and Quantification
This protocol provides a representative method for the separation and quantification of the (R) and (S) enantiomers of 5-Aminohexanoic acid.
1. Materials and Reagents:
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5-Aminohexanoic acid reference standard (racemic mixture)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
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Chiral Stationary Phase (CSP) column: A teicoplanin-based column (e.g., Astec CHIROBIOTIC T) is recommended for underivatized amino acids.[5]
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HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
2. Standard Preparation:
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Prepare a 1 mg/mL stock solution of racemic 5-aminohexanoic acid in water.
-
Perform serial dilutions of the stock solution with the initial mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
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Column: Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic elution with 80:20 (v/v) Methanol:Water containing 0.1% formic acid. The optimal mobile phase composition may require method development.[5]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (m/z): 132.102 [M+H]⁺[6]
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MS/MS Fragmentation: If using a triple quadrupole for quantification, monitor characteristic product ions. A major fragment ion for amino acids is often due to the loss of H₂O and CO (m/z ~86). Specific fragment ions for 5-aminohexanoic acid would need to be determined experimentally.
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Capillary Voltage: 3.5 kV
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Source Temperature: 120 °C
5. Data Analysis:
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Integrate the peak areas for each enantiomer.
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Construct a calibration curve by plotting peak area against concentration for each enantiomer.
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Determine the concentration and enantiomeric excess (e.e.) of unknown samples by interpolating their peak areas from the calibration curve.
The workflow for this analytical protocol is visualized below.
Biological Activity and Applications
Biological Activity
There is a significant lack of published data regarding the specific biological functions, pharmacology, or metabolic pathways of 5-Aminohexanoic acid. It is not a known intermediate in major mammalian metabolic pathways, such as lysine (B10760008) degradation, which involves related structures like 5-aminopentanoic acid.[7]
It is crucial to distinguish 5-Aminohexanoic acid from 6-Aminohexanoic acid (ε-aminocaproic acid). 6-Aminohexanoic acid is a well-known lysine analog that acts as an antifibrinolytic agent by inhibiting plasminogen activators and plasmin, thereby preventing the breakdown of blood clots.[4][8] There is currently no evidence to suggest that 5-Aminohexanoic acid shares this biological activity.
Applications
Given the absence of known biological effects, the primary applications of 5-Aminohexanoic acid are in the fields of chemical research and development.[2] Its bifunctional nature, possessing both an amine and a carboxylic acid, makes it a potential building block or linker molecule in organic synthesis for creating more complex chemical structures.
Conclusion
5-Aminohexanoic acid is a chiral amino acid whose chemical identity and physicochemical properties are well-defined. However, it remains a poorly studied compound in terms of its biological role and potential applications in drug development, standing in stark contrast to its clinically significant isomer, 6-aminohexanoic acid. The primary utility of 5-aminohexanoic acid is as a chemical intermediate for research and synthesis. This guide provides the foundational chemical data and representative analytical protocols necessary for professionals working with this compound, while also highlighting the significant gaps in the current scientific literature regarding its biological function. Future research is needed to explore any potential pharmacological or metabolic relevance of this molecule.
References
- 1. 5-Aminohexanoic acid | C6H13NO2 | CID 79087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Aminohexanoic acid, CasNo.628-47-7 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
- 3. 5-Aminohexanoic acid (CAS 628-47-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. massbank.eu [massbank.eu]
- 7. Human Metabolome Database: Showing metabocard for 5-Aminopentanoic acid (HMDB0003355) [hmdb.ca]
- 8. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
